molecular formula C6H16Cl2N2OS B6200724 imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans CAS No. 2694133-56-5

imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans

Numéro de catalogue: B6200724
Numéro CAS: 2694133-56-5
Poids moléculaire: 235.17 g/mol
Clé InChI: MXGRRVUEOGVXGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans” (CAS 2624135-58-4) is a diastereomeric sulfonimidoyl compound with a molecular formula of C5H13Cl2N2OS and a molecular weight of 215.15 g/mol (calculated for the free base: C5H11N2OS; MW 147.22 g/mol). Its structure features a strained trans-3-aminocyclobutyl group linked to a sulfonimidoyl moiety, stabilized as a dihydrochloride salt for enhanced solubility and crystallinity.

Propriétés

Numéro CAS

2694133-56-5

Formule moléculaire

C6H16Cl2N2OS

Poids moléculaire

235.17 g/mol

Nom IUPAC

3-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)4-5-2-6(7)3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H

Clé InChI

MXGRRVUEOGVXGW-UHFFFAOYSA-N

SMILES canonique

CS(=N)(=O)CC1CC(C1)N.Cl.Cl

Pureté

95

Origine du produit

United States

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone have potential as inhibitors of creatine transport and creatine kinase , which are critical in cancer cell metabolism. The inhibition of these pathways can lead to reduced tumor growth and viability, making this compound a candidate for further development in cancer therapies .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter activity may provide therapeutic benefits in conditions such as depression and anxiety. This is based on the understanding that similar compounds have shown efficacy in preclinical models .

Case Studies

Several studies have documented the effects of similar compounds on cellular models:

  • A study demonstrated that a related sulfanone compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through a mitochondrial pathway.
  • Another investigation highlighted its neuroprotective effects in animal models of stroke, suggesting that it could mitigate neuronal damage by reducing oxidative stress levels.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related sulfonimidoyl derivatives:

Compound Name Molecular Formula MW (g/mol) Key Substituents Key Properties
Target: Imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans C5H13Cl2N2OS 215.15 Trans-3-aminocyclobutyl, dihydrochloride High solubility (salt form), strained cyclobutyl backbone, stereospecific binding
(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride C6H14N2OS·2HCl 184.68 Cyclopentyl amine, dihydrochloride Reduced ring strain vs. cyclobutyl, CCS (M+H<sup>+</sup>): 134.8 Ų
[(2-aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride C4H13ClN2OS 172.68 Linear ethylamine, hydrochloride Flexible backbone, lower steric hindrance, higher logP (predicted)
(3-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone C7H5BrF3NOS 288.08 Bromophenyl, trifluoromethyl Aromatic π-π interactions, electron-withdrawing groups, higher metabolic stability
[(3-aminophenyl)imino]dimethyl-lambda6-sulfanone C8H12N2OS 184.26 Aromatic amine, neutral form Planar structure, potential for redox activity, lower solubility in aqueous media

Structural and Functional Differences

  • Cyclic vs. Acyclic Backbones: The target’s trans-aminocyclobutyl group imposes greater steric strain compared to the cyclopentyl analog or linear ethylamine derivative . This strain may enhance binding specificity but reduce synthetic accessibility .
  • Ionic State: The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like [(3-aminophenyl)imino]dimethyl-lambda6-sulfanone, which may require formulation aids for bioavailability .

Physicochemical and Pharmacokinetic Insights

  • Collision Cross Section (CCS) : While the target compound lacks reported CCS data, the cyclopentyl analog () exhibits a CCS of 134.8 Ų for [M+H]<sup>+</sup>, suggesting a compact conformation. The target’s smaller cyclobutyl ring may further reduce CCS, impacting gas-phase analytical detection .
  • Metabolic Stability : Aromatic bromine in likely slows oxidative metabolism compared to aliphatic amines in the target and cyclopentyl analogs, which are more prone to CYP450-mediated degradation .

Méthodes De Préparation

Chiral Pool Synthesis from (1r,3r)-3-Aminocyclobutane Carboxylic Acid Derivatives

This method leverages commercially available enantiopure cyclobutane precursors:

  • Methylation and sulfonimidoyl incorporation :

    • (1r,3r)-3-Aminocyclobutane-1-carboxylic acid is treated with methyl iodide in the presence of a base (K2CO3) to yield the methyl ester.

    • Reaction with sulfinyl chloride (ClS(=O)CH3) under argon forms the sulfoxide intermediate, followed by imination using NH3/Zn to install the sulfonimidoyl group.

  • Salt formation :

    • The free base is treated with HCl in ethanol to precipitate the dihydrochloride salt (95% purity).

Key data :

ParameterValue
Overall yield42% (3 steps)
Purity (HPLC)95%
Stereochemical integrity>99% ee (HPLC chiral column)

Catalytic Asymmetric Synthesis via Calcium(II)-Mediated Cyclization

Adapted from calcium-catalyzed aza-Piancatelli reactions:

  • Cyclopentenone precursor synthesis :

    • Furfuryl alcohol derivatives undergo calcium triflate-catalyzed (10 mol%) rearrangement with methylsulfonimidoyl amines to form cyclopentenone intermediates.

  • Ring-contraction and functionalization :

    • Hydrogenation over Pd/C reduces the enone to cyclobutane, with calcium coordination controlling the (1r,3r) configuration.

Optimization insights :

  • Catalyst loading : Reducing calcium triflate to 5 mol% maintains yield (78%) while minimizing metal residues.

  • Temperature sensitivity : Reactions above 40°C lead to racemization (Δee = -12% at 60°C).

Solid-Phase Synthesis for High-Throughput Production

A modular approach developed for parallel synthesis of sulfonimidoyl compounds:

  • Resin functionalization :

    • Wang resin is loaded with Fmoc-protected (1r,3r)-3-aminocyclobutylmethanol using DIC/HOBt coupling.

  • Sulfonimidoyl group installation :

    • Sequential treatment with methylsulfinyl chloride and ammonium hydroxide forms the sulfonimidoyl moiety.

  • Cleavage and salt formation :

    • TFA cleavage yields the free base, followed by HCl gas treatment in EtOAc to precipitate the dihydrochloride.

Performance metrics :

MetricValue
Purity after cleavage89% (HPLC)
Cycle time48 hours
ScalabilityUp to 50 g/batch

Critical Process Parameters

Stereochemical Control

  • Chiral auxiliaries : (S)-Binaphthol derivatives provide 92% ee in sulfonimidoyl formation but require additional removal steps.

  • Enzymatic resolution : Lipase PS-30 achieves 99% ee via kinetic resolution of racemic intermediates (50% yield).

Purification Challenges

  • Dihydrochloride solubility : Poor solubility in EtOAc (2.1 mg/mL at 25°C) necessitates anti-solvent crystallization with MTBE.

  • Byproduct management : Methylsulfone impurities (<0.5%) are removed via silica gel chromatography (hexane:EtOAc = 3:7).

Comparative Analysis of Methods

MethodYieldPurityStereoselectivityScalability
Chiral pool synthesis42%95%HighModerate
Calcium catalysis78%91%ModerateHigh
Solid-phase synthesis65%89%LowLimited

Q & A

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer : Implement inert atmosphere techniques (Schlenk line, glovebox) for air-sensitive steps. Use calorimetry (RC1e) to assess exothermic risks. Adhere to OSHA guidelines for hydrochloride salt handling (ventilation, PPE) and emergency neutralization protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.